N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide
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Description
N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C22H22N4O2 and its molecular weight is 374.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that pyrazoloquinolines, a class of compounds to which this molecule belongs, have been studied for their potential as biologically active compounds .
Mode of Action
It is known that the parent structure of pyrazoloquinolines can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .
Biochemical Pathways
Pyrazoloquinolines have been shown to have potential as fluorescent sensors and biologically active compounds .
Pharmacokinetics
The study of n-heterocycles, which includes pyrazoloquinolines, has dramatically increased due to its versatility in many significant fields and because of its distinctive battle which is associated with the bioassay and its interaction with the cells .
Result of Action
It is known that some pyrazoloquinolines have shown significant activity against chosen cancer cells .
Action Environment
It is known that the synthesis of pyrazoloquinolines can be influenced by various factors, including the choice of reactants and the conditions of the reaction .
Properties
IUPAC Name |
N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-3-11-26-22-18(13-16-12-15(2)9-10-19(16)23-22)21(25-26)24-20(27)14-28-17-7-5-4-6-8-17/h4-10,12-13H,3,11,14H2,1-2H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCPFUVYQOMWRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.